molecular formula C9H8ClNO B2460546 5-Chloro-3-ethylbenzo[c]isoxazole CAS No. 50735-12-1

5-Chloro-3-ethylbenzo[c]isoxazole

Cat. No.: B2460546
CAS No.: 50735-12-1
M. Wt: 181.62
InChI Key: JCCXXFJYBMMSQH-UHFFFAOYSA-N
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Future Directions

The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies . There is a need to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization step to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethylbenzo[c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 5-Chloro-2-methylbenzo[c]isoxazole
  • 5-Chloro-3-methylbenzo[c]isoxazole
  • 5-Bromo-3-ethylbenzo[c]isoxazole

Comparison: 5-Chloro-3-ethylbenzo[c]isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

IUPAC Name

5-chloro-3-ethyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXXFJYBMMSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CC2=NO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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